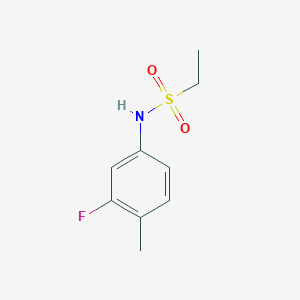
N-(3,4-dimethoxybenzyl)-N'-(2-ethylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethoxybenzyl)-N'-(2-ethylphenyl)urea, also known as DEBU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DEBU is a urea derivative that has been synthesized through various methods and has shown promising results in preclinical studies.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxybenzyl)-N'-(2-ethylphenyl)urea is not fully understood, but it is believed to act through multiple pathways. This compound has been found to inhibit the activity of enzymes involved in cancer cell growth and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has been found to inhibit the production of inflammatory cytokines by blocking the activation of nuclear factor-kappaB (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in cancer cell growth and proliferation. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. It has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. This compound has also been found to have antiviral activity against herpes simplex virus type 1.
Advantages and Limitations for Lab Experiments
N-(3,4-dimethoxybenzyl)-N'-(2-ethylphenyl)urea has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to have a variety of therapeutic applications. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy.
Future Directions
There are several future directions for research on N-(3,4-dimethoxybenzyl)-N'-(2-ethylphenyl)urea. One area of research is to further investigate its mechanism of action and identify the specific pathways through which it exerts its therapeutic effects. Another area of research is to explore its potential use in combination with other drugs for the treatment of cancer and other diseases. Additionally, more research is needed to determine the safety and efficacy of this compound in clinical trials.
Synthesis Methods
The synthesis of N-(3,4-dimethoxybenzyl)-N'-(2-ethylphenyl)urea involves the reaction of 3,4-dimethoxybenzaldehyde with 2-ethylphenylisocyanate in the presence of a catalyst, followed by reduction with sodium borohydride. The resulting product is this compound, which can be purified through recrystallization.
Scientific Research Applications
N-(3,4-dimethoxybenzyl)-N'-(2-ethylphenyl)urea has been extensively studied for its potential therapeutic applications. It has been found to have antitumor, anti-inflammatory, and antiviral activities. This compound has been shown to inhibit the growth of various cancer cells, including breast, lung, and liver cancer cells. It has also been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. This compound has also been shown to have antiviral activity against herpes simplex virus type 1.
properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-(2-ethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-4-14-7-5-6-8-15(14)20-18(21)19-12-13-9-10-16(22-2)17(11-13)23-3/h5-11H,4,12H2,1-3H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHQLJLDVASIQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-bromobenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5343385.png)

![5-[(cycloheptylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B5343391.png)
![2-(1,3-benzoxazol-2-yl)-3-[4-(dimethylamino)phenyl]-1-(4-isopropoxyphenyl)-2-propen-1-one](/img/structure/B5343408.png)
![3-[1-(2-methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5343413.png)


![5-[(3-methoxyphenoxy)methyl]-N-[(2S)-pyrrolidin-2-ylmethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5343426.png)
![[3-(2,4-difluorobenzyl)-1-quinoxalin-2-ylpiperidin-3-yl]methanol](/img/structure/B5343437.png)



![methyl 3-({3-(1,3-benzodioxol-5-yl)-2-[(4-bromobenzoyl)amino]acryloyl}amino)benzoate](/img/structure/B5343476.png)
![2-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}methyl)-3,5-dimethyl-4(1H)-pyridinone](/img/structure/B5343483.png)